(3E)-1-benzyl-3-({[(4-methylphenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-benzyl-3-({[(4-methylphenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multicomponent Synthesis and Reaction Selectivity
The compound is related to the family of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides, which have been synthesized via multicomponent interactions involving arylcarbaldehydes and active methylene nitriles. This process can result in the formation of 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product category from such interactions. The structure of these bis-adducts was confirmed by single crystal X-ray diffraction, indicating the potential for diverse synthetic applications and the control of reaction selectivity based on the reaction mechanism's peculiarities (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Asymmetric Organocatalysis
Compounds bearing a benzothiadiazine skeleton have been used as bifunctional hydrogen-bond donor catalysts in asymmetric organocatalysis. These catalysts, similar to thioureas, have shown high enantioselectivity in the hydrazination of 1,3-dicarbonyl compounds and promoted the isomerization of alkynoates to allenoates with high enantioselectivity. The versatility of benzothiadiazine-type catalysts in catalyzing significant transformations underscores the compound's relevance in synthesizing chiral compounds and advancing asymmetric synthesis methodologies (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).
Reductive Cyclization-Rearrangement
The reductive cyclization-rearrangement of nitroarenyl ketones using SnCl2 has led to the formation of novel structures, such as quino[3,2-b][1,4]benzothiazines, through an unexpected Sn(IV)-mediated amidine formation. This pathway illustrates the compound's potential in mediating complex rearrangements, contributing to the synthetic toolbox for generating novel heterocyclic structures (Bates & Li, 2002).
Antimicrobial Activity
Derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized and evaluated for their antibacterial and antifungal activities. The structural confirmation by NMR and mass spectral analysis, along with the biological activity assessment, showcases the compound's utility in developing new antimicrobial agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
Synthesis and Biological Activity of Pyrazole Derivatives
Synthesis strategies involving the reaction with active methylene compounds have led to the creation of novel N-amino-2-pyridone and cycloalkane ring-fused pyridine derivatives containing the benzothiazole moiety. These compounds have been synthesized as potential candidates for developing fused heterocyclic nitrogen compounds, further highlighting the compound's significance in medicinal chemistry and drug discovery (Elgemeie, Shams, Elkholy, & Abbas, 2000).
Propriétés
IUPAC Name |
(3E)-1-benzyl-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-11-13-19(14-12-18)15-25-16-23-24(27)21-9-5-6-10-22(21)26(30(23,28)29)17-20-7-3-2-4-8-20/h2-14,16,25H,15,17H2,1H3/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXUTKNNOJVHEU-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.